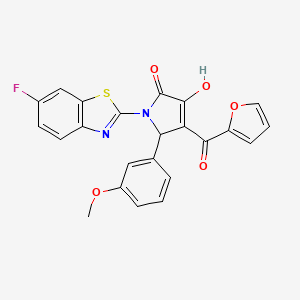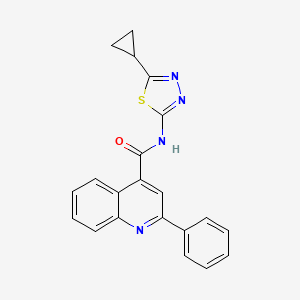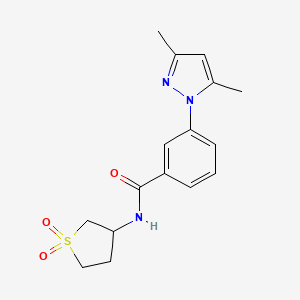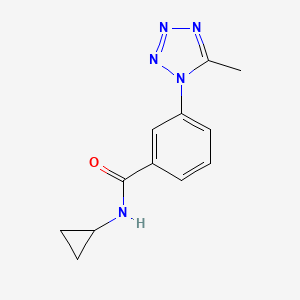
1-(4-methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Methoxyphenylgruppe, einer Propylkette, eines Pyrrolrings und eines Pyrazolkern aus.
Herstellungsmethoden
Die Synthese von 1-(4-Methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Pyrazolkern: Die Synthese beginnt mit der Bildung des Pyrazolrings durch die Reaktion von Hydrazin mit einem 1,3-Diketon.
Einführung des Pyrrolrings: Der Pyrrolring wird durch eine Cyclisierungsreaktion unter Einbeziehung eines geeigneten Präkursors, wie z. B. einer 1,4-Dicarbonylverbindung, eingeführt.
Anlagerung der Methoxyphenylgruppe: Die Methoxyphenylgruppe wird durch eine nucleophile Substitutionsreaktion an den Pyrazolkern angelagert.
Addition der Propylkette: Die Propylkette wird durch eine Alkylierungsreaktion unter Verwendung eines geeigneten Alkylhalogenids eingeführt.
Bildung der Carboxamidgruppe: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch die Reaktion der Zwischenverbindung mit einem Amin.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit sowie die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen zur Erleichterung der Synthese beinhalten.
Vorbereitungsmethoden
The synthesis of 1-(4-methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole core: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyrrole ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor, such as a 1,4-dicarbonyl compound.
Attachment of the methoxyphenyl group: The methoxyphenyl group is attached to the pyrazole core through a nucleophilic substitution reaction.
Addition of the propyl chain: The propyl chain is introduced via an alkylation reaction using a suitable alkyl halide.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Methoxyphenylgruppe, eingehen, was zur Bildung entsprechender Chinone führt.
Reduktion: Reduktionsreaktionen können am Pyrazolring auftreten, was möglicherweise zur Bildung von Dihydropyrazolderivaten führt.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen, insbesondere am Pyrrolring, teilnehmen, was zur Bildung von substituierten Pyrrolderivaten führt.
Kupplungsreaktionen: Die Verbindung kann Kupplungsreaktionen, wie z. B. Suzuki-Miyaura-Kupplung, eingehen, um Biarylderivate zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Kupplungsreagenzien (z. B. Palladiumkatalysatoren).
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor bei der Entwicklung neuer Medikamente untersucht, insbesondere aufgrund ihrer entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften.
Materialwissenschaften: Die Verbindung wird auf ihr Potenzial für die Entwicklung organischer elektronischer Materialien untersucht, wie z. B. organische Leuchtdioden (OLEDs) und organische Photovoltaik (OPVs).
Biologische Forschung: Die Verbindung wird als Werkzeug in der biologischen Forschung verwendet, um ihre Wechselwirkungen mit verschiedenen biologischen Zielmolekülen zu untersuchen, darunter Enzyme und Rezeptoren.
Chemische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle und erleichtert die Entwicklung neuer synthetischer Methoden.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann an die aktiven Stellen von Enzymen binden, wodurch ihre Aktivität gehemmt wird, oder mit Rezeptoren interagieren, wodurch ihre Signalwege moduliert werden. Der genaue Wirkmechanismus hängt von dem spezifischen biologischen Zielmolekül und dem Kontext seiner Anwendung ab.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism of action depends on the specific biological target and the context of its application.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carbonitril: Diese Verbindung unterscheidet sich durch das Vorhandensein einer Carbonitrilgruppe anstelle einer Carboxamidgruppe, was sich auf ihre Reaktivität und biologische Aktivität auswirken kann.
4-(1H-Pyrrol-1-yl)phenol: Diese Verbindung fehlt der Pyrazolkern und die Propylkette, was sie strukturell einfacher, aber möglicherweise weniger vielseitig in ihren Anwendungen macht.
4-(1H-Pyrrol-1-yl)benzoesäure: Diese Verbindung enthält eine Benzoesäuregruppe anstelle einer Carboxamidgruppe, was ihre chemischen Eigenschaften und Reaktivität beeinflussen kann.
Die Einzigartigkeit von 1-(4-Methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H20N4O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N-propyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-3-10-19-17(23)16-13-20-22(18(16)21-11-4-5-12-21)14-6-8-15(24-2)9-7-14/h4-9,11-13H,3,10H2,1-2H3,(H,19,23) |
InChI-Schlüssel |
MBONRWLIRVXKEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)N3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159676.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159684.png)
![methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12159691.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)


![methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159716.png)

![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159739.png)

![N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12159743.png)
![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12159744.png)
